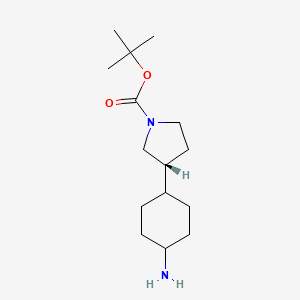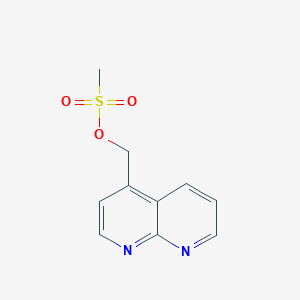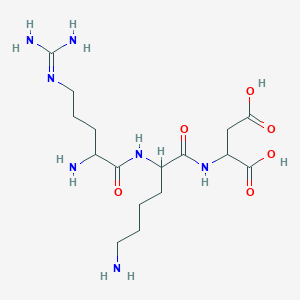
tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Amination of the Cyclohexyl Ring: The trans-4-aminocyclohexyl group can be introduced via reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce hydroxylamines.
Aplicaciones Científicas De Investigación
tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biological processes involving pyrrolidine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (3R)-3-(trans-4-hydroxycyclohexyl)pyrrolidine-1-carboxylate
- tert-butyl (3R)-3-(trans-4-methylcyclohexyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity.
Propiedades
Fórmula molecular |
C15H28N2O2 |
|---|---|
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h11-13H,4-10,16H2,1-3H3/t11?,12-,13?/m0/s1 |
Clave InChI |
KONFVZYBQGPQNO-CPCZMJQVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C2CCC(CC2)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol](/img/structure/B13888218.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13888233.png)
![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)


![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)
![Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13888268.png)


![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
